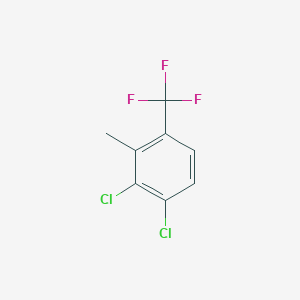

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

説明

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene (CAS No. 115571-59-0) is a halogenated aromatic compound with the molecular formula C₈H₅Cl₂F₃ and a molecular weight of 229.03 g/mol. Key features include:

- Substituents: Chlorine atoms at positions 1 and 2, a methyl group at position 3, and a trifluoromethyl (-CF₃) group at position 4 .

- Physical Properties: Density (1.404 g/cm³), boiling point (199.6°C), and flash point (87.2°C) .

- Applications: Serves as an intermediate in agrochemical and pharmaceutical synthesis due to its electron-withdrawing -CF₃ group and steric effects from the methyl substituent .

特性

IUPAC Name |

1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEPZNANVYCVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563568 | |

| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-59-0 | |

| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Alkylation and Halogenation

A classical approach involves introducing the methyl group via Friedel-Crafts alkylation, followed by chlorination and trifluoromethylation. For instance, toluene derivatives serve as precursors, where electrophilic chlorination at positions 1 and 2 is directed by the methyl group’s ortho/para-directing effects. Subsequent trifluoromethylation at position 4 is achieved using reagents like trifluoromethylcopper(I) complexes.

Example Protocol:

-

Methylation: Toluene is alkylated with methyl chloride in the presence of AlCl₃ to yield 3-methyltoluene.

-

Chlorination: Treatment with Cl₂/FeCl₃ at 50°C introduces chlorine at positions 1 and 2, forming 1,2-dichloro-3-methylbenzene.

-

Trifluoromethylation: Reaction with CF₃Cu(I) in DMF at 120°C installs the trifluoromethyl group at position 4.

Yield Considerations:

-

Chlorination steps often suffer from over-halogenation, requiring careful stoichiometric control (Cl₂:toluene = 2:1).

-

Trifluoromethylation yields range from 40–60% due to competing side reactions.

Directed Ortho-Metalation (DoM) Strategies

Lithium-Halogen Exchange and Trifluoromethylation

Directed ortho-metalation enables precise substituent placement. For example, a bromine atom at position 4 directs lithiation to position 3, allowing methyl group introduction. Subsequent halogenation and trifluoromethylation complete the synthesis.

Protocol from Patent CN107353189A:

-

Lithiation: 3,5-Dichlorobromobenzene is treated with n-BuLi (-78°C, THF) to generate a lithium intermediate.

-

Trifluoroacetyl Introduction: Trifluoroacetic ethyl ester is added, yielding 3,5-dichloro-α-(trifluoromethyl)acetophenone.

-

Wittig Olefination: Methyl triphenylphosphonium iodide and n-BuLi convert the ketone to the styrene derivative.

Adaptation for Target Compound:

-

Replace 3,5-dichlorobromobenzene with 4-bromo-1,2-dichloro-3-methylbenzene.

-

Use CF₃SiMe₃ (Ruppert-Prakash reagent) for trifluoromethylation.

Yield Optimization:

Multi-Step Functionalization of Pre-Substituted Arenes

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable selective coupling of aryl halides with trifluoromethyl sources. For instance, Suzuki-Miyaura coupling with (CF₃)BF₃K introduces the trifluoromethyl group.

-

Starting Material: 1,2-Dichloro-3-methylbenzene.

-

Borylation: Miyaura borylation at position 4 yields the pinacol boronate ester.

-

Trifluoromethyl Coupling: Reaction with (CF₃)BF₃K and Pd(PPh₃)₄ in dioxane (100°C, 12 h) installs CF₃.

Key Data:

-

Yield: 65% after column chromatography.

-

Purity: >95% (GC-MS analysis).

Comparative Analysis of Methods

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (hexane:ethyl acetate = 8:1) effectively isolates the target compound from di- or tri-substituted byproducts.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 7.42 (d, J = 8.3 Hz, 1H), 7.55 (d, J = 8.3 Hz, 1H).

-

¹³C NMR : δ 21.4 (CH₃), 124.5 (q, J = 272 Hz, CF₃), 132.1–138.9 (aromatic carbons).

Industrial-Scale Considerations

Large-scale syntheses prioritize cost-effective chlorination (Cl₂ gas) and trifluoromethylation (CF₃Br/Zn). However, safety protocols for handling toxic gases and waste management are critical .

化学反応の分析

Types of Reactions:

Substitution Reactions: This compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups.

Oxidation Reactions: It can also undergo oxidation reactions, where the methyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and alkylating agents (e.g., alkyl halides) under acidic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed:

Substitution: Products include nitro derivatives or alkylated benzene derivatives.

Oxidation: Products include carboxylic acids or aldehydes.

科学的研究の応用

Synthesis and Chemical Reactions

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The presence of chlorine atoms makes it a suitable substrate for nucleophilic substitution reactions, which are crucial for synthesizing more complex organic molecules.

- Electrophilic Aromatic Substitution : The trifluoromethyl group can direct electrophiles to ortho or para positions on the aromatic ring, facilitating the synthesis of derivatives with desirable properties .

Pharmaceutical Applications

The compound has potential applications in drug development:

- Antimicrobial Agents : Compounds with similar structures have been investigated for their antimicrobial properties. Research indicates that derivatives of dichlorobenzene compounds exhibit significant antibacterial activity .

- Anticancer Research : Some studies suggest that fluorinated aromatic compounds can influence cancer cell metabolism and proliferation. Thus, this compound may serve as a scaffold for developing novel anticancer agents.

Material Science

In materials science, the compound is explored for its potential use in:

- Fluorinated Polymers : The trifluoromethyl group enhances the thermal stability and chemical resistance of polymers. Research into incorporating this compound into polymer matrices could lead to advanced materials suitable for high-performance applications.

- Coatings and Adhesives : Its chemical properties may also lend themselves to developing specialized coatings that require resistance to solvents and environmental degradation .

Environmental Impact Studies

Due to its chlorinated nature, there is ongoing research into the environmental impact of this compound:

- Persistence in the Environment : Studies have shown that chlorinated compounds can persist in the environment, raising concerns about their long-term ecological effects.

- Biodegradation Pathways : Understanding how this compound breaks down in natural environments is critical for assessing its safety and environmental footprint .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several dichlorobenzene derivatives against common bacterial strains. Results indicated that compounds similar to this compound exhibited promising activity, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Polymer Development

Research conducted on fluorinated polymers demonstrated that incorporating trifluoromethyl-containing compounds improved thermal stability and mechanical properties. This study highlighted the potential of using this compound as a building block for creating advanced materials with enhanced performance characteristics.

作用機序

The mechanism of action of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins . The chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

類似化合物との比較

1,2-Dichloro-3-(trifluoromethyl)benzene (CAS 54773-19-2)

- Structure : Differs by lacking the methyl group at position 3, resulting in the formula C₇H₃Cl₂F₃ .

- Properties: No explicit data on boiling point or density, but the absence of the methyl group likely reduces steric hindrance and increases reactivity in substitution reactions .

- Applications : Primarily used in chemical synthesis, though its simpler structure may limit versatility compared to the methylated analog .

1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (CAS 2375-96-4)

- Structure : Features bromine at positions 1 and 4, and two -CF₃ groups at positions 2 and 5 (C₈H₃Br₂F₆ ).

- Applications: Limited to niche industrial uses, contrasting with the target compound’s broader agrochemical applications .

1,2,4-Trichlorobenzene (CAS 120-82-1)

- Structure : Contains three chlorine atoms (positions 1, 2, 4) without fluorine or methyl groups (C₆H₃Cl₃ ).

- Properties : Higher density (1.454 g/cm³) and boiling point (213.5°C) due to increased chlorine content, but lower thermal stability .

- Applications : Widely used as a solvent and dielectric fluid, whereas the target compound’s -CF₃ group enhances its role in synthesizing fluorinated derivatives .

Nitrofluorfen (CAS Not Provided)

- Structure: A chloro-trifluoromethyl-nitrobenzene derivative with additional phenoxy groups (C₁₃H₇ClF₃NO₃).

- Applications : Functions as a herbicide, highlighting that trifluoromethyl and chloro substituents are common in pesticidal activity. However, the nitro group in nitrofluorfen enhances its electrophilicity, enabling radical scavenging in plants, a feature absent in the target compound .

1,2-Dichlorotetrafluorobenzene (CAS Not Provided)

- Structure : Two chlorines and four fluorines on the benzene ring (C₆Cl₂F₄ ).

- Synthesis : Produced via high-temperature (500–550°C) chlorination of fluorinated precursors, a method more energy-intensive than typical routes for the target compound .

- Applications : Used in specialty polymers and electronics, contrasting with the target compound’s role in bioactive molecule synthesis .

Comparative Data Table

Key Findings

- Structural Effects: The methyl group in the target compound enhances steric hindrance, reducing reactivity compared to non-methylated analogs like 1,2-Dichloro-3-(trifluoromethyl)benzene .

- Halogen Influence : Brominated analogs (e.g., 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene) face stricter regulations due to environmental concerns, whereas chlorinated derivatives are more widely utilized .

- Functional Group Diversity : The presence of -CF₃ in the target compound and nitrofluorfen underscores their utility in agrochemicals, but nitro groups enable additional modes of action .

生物活性

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene, also known as 1,2-DC3MTF, is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms, one methyl group, and one trifluoromethyl group. Its molecular formula is C9H6Cl2F3, and it has a molecular weight of approximately 215.00 g/mol. This compound has garnered interest for its potential biological activities, particularly in antibacterial and antifungal properties.

The unique structural features of 1,2-DC3MTF influence its chemical behavior and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its electrophilicity, making it more susceptible to nucleophilic attacks. This property is crucial for its interaction with biological targets.

Antibacterial Properties

1,2-DC3MTF has been investigated for its antibacterial efficacy against various strains of bacteria. Studies indicate that it exhibits moderate activity against certain Gram-negative and Gram-positive bacteria. For instance:

- E. coli (Gram-negative)

- Klebsiella pneumoniae (Gram-negative)

- Staphylococcus aureus (Gram-positive)

In a study evaluating the antibacterial activity of newly synthesized compounds, 1,2-DC3MTF demonstrated significant inhibition zones against these pathogens when tested using the agar diffusion method .

Antifungal Properties

Research has also explored the antifungal potential of 1,2-DC3MTF. Preliminary findings suggest that the compound may inhibit the growth of certain fungal strains, although specific data on the strains tested and the extent of inhibition require further investigation.

The mechanism by which 1,2-DC3MTF exerts its biological effects involves interaction with cellular components. The trifluoromethyl group enhances the compound's ability to form reactive intermediates that can interact with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications in protein structure and function, potentially disrupting essential cellular processes .

Data Table: Biological Activity Summary

Case Studies

- Study on Antibacterial Activity : A recent study synthesized various derivatives of 1,2-DC3MTF and evaluated their antibacterial properties against E. coli and Staphylococcus aureus using the agar diffusion method. The results indicated that while some derivatives showed improved activity, 1,2-DC3MTF itself maintained moderate effectiveness against these pathogens .

- Antifungal Evaluation : In another investigation focusing on antifungal properties, 1,2-DC3MTF was tested against Candida albicans and Aspergillus niger. Results suggested that while the compound exhibited some level of antifungal activity, further optimization of its structure could enhance efficacy.

Q & A

Basic: What are the standard synthetic routes for 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene, and what key experimental parameters influence yield?

Methodological Answer:

Synthesis typically involves halogenation and functional group interconversion. For example, chlorination of methyl-substituted benzene derivatives can be achieved using thionyl chloride (SOCl₂) or chlorine gas under controlled conditions. A reflux setup with ethanol as a solvent and catalytic HCl (e.g., 1–2 drops) is often employed to drive electrophilic substitution reactions . Key parameters include:

- Temperature control : Reflux at 80–100°C optimizes reaction kinetics without decomposition.

- Stoichiometry : Excess chlorinating agents may lead to over-halogenation, requiring precise molar ratios.

- Purification : Recrystallization from ethanol ensures high purity (>85% by GC) .

Advanced: How can regioselectivity challenges be addressed during electrophilic substitution of polyhalogenated benzene derivatives?

Methodological Answer:

Regioselectivity in polyhalogenated systems (e.g., trifluoromethyl, chloro, and methyl substituents) is influenced by electronic and steric effects. Strategies include:

- Directing group manipulation : Electron-withdrawing groups (e.g., -CF₃) deactivate the ring, favoring substitution at positions with residual electron density. Computational modeling (DFT) predicts reactive sites by mapping electrostatic potentials .

- Catalytic systems : Lewis acids like SnCl₄ or Pd(PPh₃)₄ enhance selectivity by stabilizing transition states .

- Experimental validation : Use ¹³C NMR to monitor substituent effects on ring current and confirm regiochemistry .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. For example, -CF₃ causes deshielding (~δ 120–125 ppm in ¹³C), while methyl groups appear at δ 20–25 ppm .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z ~248 for C₈H₅Cl₂F₃) confirm molecular weight. Fragmentation patterns distinguish between isomers .

- IR spectroscopy : C-Cl stretches (~550–600 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) validate functional groups .

Advanced: How do computational methods aid in predicting the electronic effects of trifluoromethyl and chloro groups on aromatic reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- Electrostatic potential maps : Visualize electron-deficient regions (e.g., near -CF₃ and -Cl groups) to predict electrophilic attack sites .

- Hammett constants : Quantify substituent effects on reaction rates. For example, σₚ values (-CF₃: +0.54, -Cl: +0.23) guide predictions of activating/deactivating behavior .

- Transition state modeling : Simulate intermediates to optimize synthetic pathways (e.g., Friedel-Crafts vs. Ullmann coupling) .

Safety: What are critical safety protocols for handling chlorinated and fluorinated aromatic compounds?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates (e.g., boiling point ~176–200°C) .

- PPE : Acid-resistant gloves and goggles are mandatory due to corrosive reagents (e.g., HCl, SOCl₂) .

- Waste disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., sodium bicarbonate) .

Basic: What are the challenges in determining physical properties (e.g., melting point, solubility) for this compound?

Methodological Answer:

Limited data availability (e.g., melting point not reported in literature) requires experimental determination:

- Differential Scanning Calorimetry (DSC) : Measures phase transitions with <1% error.

- Solubility tests : Use graded ethanol/water mixtures (e.g., 10–95% v/v) to establish solubility profiles .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved in structural elucidation?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating coupled protons and spatial proximities.

- X-ray crystallography : Provides definitive structural confirmation, especially for regioisomers .

- Comparative analysis : Cross-reference with PubChem data (InChI:

1S/C9H7Cl3...) to validate assignments .

Basic: What are best practices for optimizing reaction yields in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading).

- In-line monitoring : Techniques like FTIR or GC-MS track reaction progress in real time .

- Work-up optimization : Liquid-liquid extraction (e.g., dichloromethane/water) minimizes product loss .

Table 1: Key Physical and Hazard Data

| Property | Value/Notes | Source |

|---|---|---|

| Molecular Formula | C₈H₅Cl₂F₃ | |

| Boiling Point | Not reported (estimated ~200°C) | |

| Hazard Classification | Flammable (Fp 48°C), Corrosive | |

| Recommended Storage | Dark glass, inert atmosphere |

Advanced: How can computational toxicity models inform safe handling protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。